N,N'-Bis-(2-nitro-phenyl)-methanediamine
Overview
Description
N,N’-Bis-(2-nitro-phenyl)-methanediamine is an organic compound characterized by the presence of two nitro groups attached to phenyl rings, which are further connected to a central methanediamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis-(2-nitro-phenyl)-methanediamine typically involves the reaction of 2-nitroaniline with formaldehyde under controlled conditions. The reaction proceeds through a condensation mechanism, where the amine groups of 2-nitroaniline react with formaldehyde to form the methanediamine linkage. The reaction is usually carried out in an acidic medium to facilitate the condensation process.
Industrial Production Methods
On an industrial scale, the production of N,N’-Bis-(2-nitro-phenyl)-methanediamine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis-(2-nitro-phenyl)-methanediamine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidative derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the nitro groups act as electron-withdrawing groups, influencing the reactivity of the aromatic system.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under appropriate conditions to introduce new functional groups onto the aromatic rings.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of N,N’-Bis-(2-amino-phenyl)-methanediamine.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N,N’-Bis-(2-nitro-phenyl)-methanediamine has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-Bis-(2-nitro-phenyl)-methanediamine involves its interaction with molecular targets through its nitro and amine groups. The nitro groups can undergo redox reactions, influencing cellular processes and pathways. The compound may also interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis-(2-nitro-phenyl)-malonamide
- 2-Nitro-N,N-bis(2-nitrophenylthio)benzenesulfonamide
- N,N’-Bis-(2-aminophenyl)-methanediamine
Uniqueness
N,N’-Bis-(2-nitro-phenyl)-methanediamine is unique due to its specific structural features, including the presence of two nitro groups and a methanediamine linkage
Properties
IUPAC Name |
N,N'-bis(2-nitrophenyl)methanediamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4/c18-16(19)12-7-3-1-5-10(12)14-9-15-11-6-2-4-8-13(11)17(20)21/h1-8,14-15H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXFILQCDRVMQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCNC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10938542 | |
Record name | N,N'-Bis(2-nitrophenyl)methanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10938542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17465-20-2 | |
Record name | NSC38046 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38046 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-Bis(2-nitrophenyl)methanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10938542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17465-20-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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